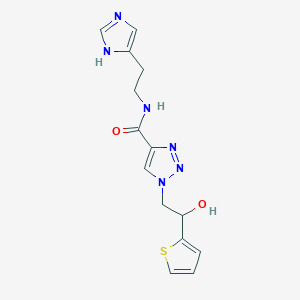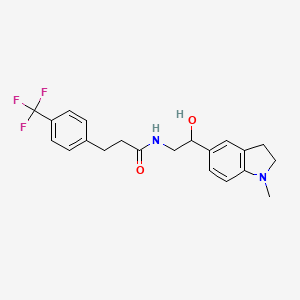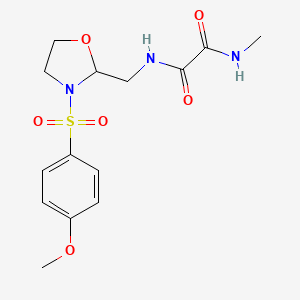![molecular formula C19H22ClN3OS B2911327 (2E)-1-{5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl}-3-(dimethylamino)prop-2-en-1-one CAS No. 692287-76-6](/img/structure/B2911327.png)
(2E)-1-{5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl}-3-(dimethylamino)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-{5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl}-3-(dimethylamino)prop-2-en-1-one is a complex organic compound with a unique structure that includes a piperazine ring, a thiophene ring, and a propenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl}-3-(dimethylamino)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-chlorophenylpiperazine, which is then reacted with 2-thiophenecarboxaldehyde under specific conditions to form the intermediate compound. This intermediate is further reacted with dimethylamine and a suitable base to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating or refluxing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-1-{5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl}-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler, reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-1-{5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl}-3-(dimethylamino)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new organic compounds.
Biology
In biological research, this compound may be used to study its interactions with biological molecules and its potential effects on cellular processes. Its structure suggests it could interact with proteins, enzymes, or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Research could explore its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity and mechanism of action.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in electronics, coatings, or polymers.
Mecanismo De Acción
The mechanism of action of (2E)-1-{5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl}-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2E)-1-{5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl}-3-(dimethylamino)prop-2-en-1-one include other piperazine derivatives, thiophene-containing compounds, and propenone analogs. Examples include:
- 1-(3-chlorophenyl)piperazine
- 2-thiophenecarboxaldehyde
- 3-(dimethylamino)-2-propen-1-one
Uniqueness
What sets this compound apart is its combination of these functional groups in a single molecule. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(E)-1-[5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl]-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS/c1-21(2)9-8-17(24)18-6-7-19(25-18)23-12-10-22(11-13-23)16-5-3-4-15(20)14-16/h3-9,14H,10-13H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGNQFIHPVATLG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(S1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(S1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2911244.png)
![benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2911245.png)
![5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-3-phenyl-2,1-benzoxazole](/img/structure/B2911246.png)
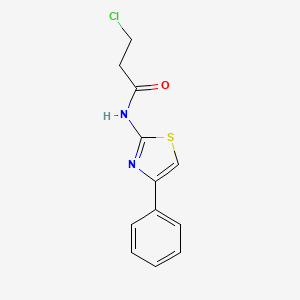
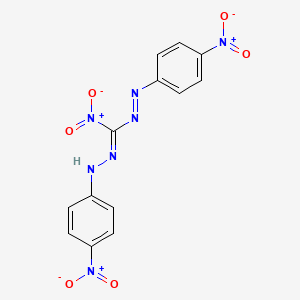
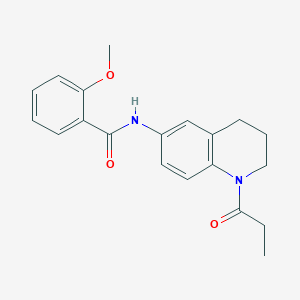
![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2911252.png)
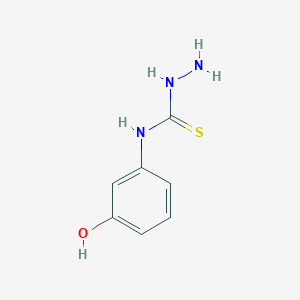
![4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzamide](/img/structure/B2911260.png)
![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2911261.png)
